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Cat. No.: B10837553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15-Oxospiramilactone (S3) and other

prominent inhibitors of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial

and peroxisomal quality control. The content herein is supported by experimental data to aid in

the validation and selection of appropriate inhibitors for research and therapeutic development.

Executive Summary
USP30 is a deubiquitinase that removes ubiquitin chains from mitochondrial and peroxisomal

proteins, thereby counteracting the cellular processes of mitophagy and pexophagy. Inhibition

of USP30 has emerged as a promising therapeutic strategy for various diseases, including

Parkinson's disease and certain cancers. This guide focuses on the inhibitory effects and

characteristics of 15-Oxospiramilactone, a natural diterpenoid derivative, in comparison to

other well-characterized synthetic inhibitors such as Compound 39 and FT385.

Comparative Analysis of USP30 Inhibitors
The following tables summarize the key quantitative data for 15-Oxospiramilactone (S3),

Compound 39, and FT385, highlighting their potency and cellular effects.

Table 1: In Vitro Potency of USP30 Inhibitors
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Inhibitor Type IC50 (in vitro) Assay Method Reference

15-

Oxospiramilacton

e (S3)

Covalent

Not explicitly

quantified in the

same format

Cellular assays

and interaction

with catalytic

cysteine

demonstrated.[1]

[1]

Compound 39 Non-covalent ~20 nM

Ubiquitin-

Rhodamine 110

Assay

[2][3][4]

FT385 Covalent ~1 nM

Ubiquitin-

Rhodamine 110

Assay

[5]

MF-094 Non-covalent 0.12 µM

Ubiquitin-

Rhodamine

Cleavage Assay

[1]

USP30-IN-20 Not specified 12.8 µM Not specified [4]

Q14

(polypeptide)
Not specified 57.2 nM Not specified [4]

Table 2: Cellular Effects of USP30 Inhibitors

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8927814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8927814/
https://www.medchemexpress.com/usp30-inhibitor-18.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8645336/
https://www.medchemexpress.com/Targets/Deubiquitinase/usp30.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8927814/
https://www.medchemexpress.com/Targets/Deubiquitinase/usp30.html
https://www.medchemexpress.com/Targets/Deubiquitinase/usp30.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Cellular Effect Cell Line(s) Assay(s) Reference

15-

Oxospiramilacton

e (S3)

Promotes

mitochondrial

fusion; Increases

non-degradative

ubiquitination of

Mfn1/2.[6][7]

MEFs, RGCs
Microscopy,

Western Blot
[6][7]

Compound 39

Enhances

mitophagy and

pexophagy;

Increases

ubiquitination of

TOMM20 and

SYNJ2BP.[2][3]

SHSY5Y, U2OS,

hTERT-RPE1

mito-QC, Keima-

SKL, Western

Blot

[2][3][8]

FT385

Enhances

mitophagy;

Increases

ubiquitination of

TOM20.[5]

SHSY5Y,

hTERT-RPE1

Western Blot,

Proteomics
[5]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-
Rhodamine 110)
This assay measures the enzymatic activity of USP30 by monitoring the cleavage of a

fluorogenic substrate.

Principle: Ubiquitin-Rhodamine 110 (Ub-Rho110) is a substrate where the rhodamine 110

fluorophore is quenched. Upon cleavage by a DUB like USP30, the liberated rhodamine 110

fluoresces, and the increase in fluorescence is proportional to enzyme activity.[9][10][11]

Materials:
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Recombinant human USP30

Ubiquitin-Rhodamine 110 substrate

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA,

0.05% Tween-20)

384-well black plates

Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

Procedure:

Prepare serial dilutions of the test inhibitor (e.g., 15-Oxospiramilactone, Compound 39,

FT385) in assay buffer.

Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.

Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 30 minutes) at

room temperature to allow for inhibitor binding.

Initiate the reaction by adding the Ub-Rho110 substrate to a final concentration of 100-250

nM.[12]

Immediately begin monitoring the fluorescence intensity over time using a plate reader.

Calculate the initial reaction rates (slopes of the fluorescence curves).

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Cellular Mitophagy Assay (mito-QC)
This assay utilizes a pH-sensitive fluorescent reporter to quantify mitophagy.

Principle: The mito-QC reporter consists of a tandem mCherry-GFP tag targeted to the

mitochondria. In the neutral pH of the mitochondrial matrix, both mCherry and GFP

fluoresce. When mitochondria are delivered to the acidic environment of the lysosome during

mitophagy, the GFP fluorescence is quenched, while the mCherry fluorescence remains
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stable. The ratio of mCherry to GFP fluorescence thus serves as a measure of mitophagy.

[13][14][15][16]

Materials:

Cells stably expressing the mito-QC reporter (e.g., SHSY5Y-mito-QC)

USP30 inhibitor (e.g., Compound 39)

Mitophagy inducer (e.g., Oligomycin and Antimycin A, or CCCP)

Culture medium and plates

High-content imaging system or flow cytometer

Procedure:

Seed mito-QC expressing cells in appropriate culture plates.

Treat the cells with the USP30 inhibitor or vehicle control for a specified duration (e.g., 24-

96 hours).

Optional: Induce mitophagy by treating with a mitochondrial depolarizing agent.

Acquire images using a high-content imaging system, capturing both mCherry and GFP

channels.

Alternatively, harvest cells and analyze by flow cytometry, measuring the fluorescence

intensity in both channels.

Quantify mitophagy by determining the ratio of mCherry-positive puncta (mitolysosomes)

to GFP-positive mitochondria or by analyzing the shift in the mCherry/GFP fluorescence

ratio in the cell population.

Cellular Pexophagy Assay (Keima-SKL)
This assay uses a pH-sensitive fluorescent reporter targeted to peroxisomes to measure

pexophagy.
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Principle: The Keima-SKL reporter consists of the pH-sensitive fluorescent protein Keima

fused to a peroxisomal targeting signal (SKL). At the neutral pH of the peroxisomal matrix,

Keima has a specific excitation spectrum. Upon delivery to the acidic lysosome during

pexophagy, the excitation spectrum of Keima shifts. The ratio of fluorescence intensity at the

two different excitation wavelengths provides a quantitative measure of pexophagy.[8][17]

[18][19]

Materials:

Cells stably expressing the Keima-SKL reporter (e.g., U2OS-Keima-SKL)

USP30 inhibitor (e.g., Compound 39)

Culture medium and plates

Confocal microscope with dual-excitation capabilities

Procedure:

Seed Keima-SKL expressing cells in imaging-compatible plates.

Treat the cells with the USP30 inhibitor or vehicle control for an extended period (e.g., 96

hours) to observe effects on basal pexophagy.[8]

Acquire images using a confocal microscope, exciting Keima at both its neutral pH (e.g.,

440 nm) and acidic pH (e.g., 561 nm) excitation wavelengths.

Quantify pexophagy by calculating the ratio of the acidic to the neutral Keima signal. An

increase in this ratio indicates an increase in pexophagy.

Visualizations
Signaling Pathway of USP30 in Mitophagy
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Caption: USP30 antagonizes PINK1/Parkin-mediated mitophagy, which is reversed by

inhibitors.

Experimental Workflow for In Vitro DUB Assay
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Caption: Workflow for determining USP30 inhibitor potency using a fluorescence-based assay.
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Logical Relationship of USP30 Inhibition and Cellular
Outcomes
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Caption: Inhibition of USP30 leads to increased ubiquitination and downstream cellular

benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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